

Assessing Aumolertinib-Induced Apoptosis Using Flow Cytometry: Application Notes and Protocols

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Compound of Interest

Compound Name: Aumolertinib

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Introduction

Aumolertinib (also known as Almonertinib or HS-10296) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M mutations.[1][2] Its primary mechanism of action involves the inhibition of EGFR phosphorylation and downstream signaling pathways, such as the AKT and ERK pathways, which ultimately leads to the induction of apoptosis in cancer cells.[3][4] Flow cytometry is a powerful and quantitative method for assessing apoptosis at the single-cell level. This document provides detailed application notes and protocols for evaluating the pro-apoptotic effects of **Aumolertinib** using various flow cytometry-based assays.

Mechanism of Action: Aumolertinib-Induced Apoptosis

Aumolertinib exerts its anti-tumor effects by blocking the signal transduction of downstream pathways like MAPK and AKT by inhibiting the phosphorylation of EGFR.[3] This inhibition disrupts critical cell survival signals, leading to the induction of programmed cell death, or apoptosis.[3][5] Studies have shown that **Aumolertinib** treatment in NSCLC cells leads to increased activity of caspase-3/7, key executioner caspases in the apoptotic cascade.[3][4]

Furthermore, **Aumolertinib** has been shown to induce apoptosis by promoting the production of reactive oxygen species (ROS).[1][2]

Key Flow Cytometry Methods for Apoptosis Detection

Several flow cytometry-based methods can be employed to quantify apoptosis following **Aumolertinib** treatment. The choice of assay depends on the specific apoptotic event being investigated.

- **Annexin V and Propidium Iodide (PI) Staining:** This is the most common method for detecting apoptosis.[6] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[6] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[6] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
- **TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:** This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[7][8] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with fluorescently labeled dUTPs.[7][9] The fluorescence intensity is directly proportional to the extent of DNA fragmentation.
- **Mitochondrial Membrane Potential ($\Delta\Psi_m$) Assays:** The loss of mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway.[10] Lipophilic cationic dyes, such as JC-1 or DiOC6(3), accumulate in healthy mitochondria with high membrane potential.[10][11] In apoptotic cells, the collapse of $\Delta\Psi_m$ prevents the accumulation of these dyes, leading to a decrease in fluorescence intensity.[10]

Data Presentation

Quantitative data from flow cytometry experiments assessing **Aumolertinib**-induced apoptosis can be summarized in the following tables for clear comparison.

Table 1: Percentage of Apoptotic and Necrotic Cells Determined by Annexin V/PI Staining

Treatment Group	Concentration (μM)	% Viable Cells (Annexin V- / PI-)	% Early Apoptotic Cells (Annexin V+ / PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control (DMSO)	-			
Aumolertinib	1			
Aumolertinib	5			
Aumolertinib	10			
Positive Control (e.g., Staurosporine)	1			

Table 2: Percentage of TUNEL-Positive Cells

Treatment Group	Concentration (μM)	% TUNEL-Negative Cells	% TUNEL-Positive Cells
Vehicle Control (DMSO)	-		
Aumolertinib	1		
Aumolertinib	5		
Aumolertinib	10		
Positive Control (e.g., DNase I treated)	-		

Table 3: Mitochondrial Membrane Potential ($\Delta\Psi_m$) Analysis

Treatment Group	Concentration (μM)	% Cells with High ΔΨ _m	% Cells with Low ΔΨ _m
Vehicle Control (DMSO)	-		
Aumolertinib	1		
Aumolertinib	5		
Aumolertinib	10		
Positive Control (e.g., CCCP)	50		

Experimental Protocols

Protocol 1: Annexin V and Propidium Iodide (PI) Staining

Materials:

- **Aumolertinib**
- NSCLC cell line (e.g., H1975, HCC827)[[2](#)]
- Complete culture medium
- Phosphate-Buffered Saline (PBS)
- Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Procedure:

- **Cell Seeding and Treatment:** Seed NSCLC cells in 6-well plates at a density of 2×10^5 cells/well and allow them to attach overnight.[[12](#)] Treat cells with varying concentrations of **Aumolertinib** (e.g., 1, 5, 10 μM) or vehicle control (DMSO) for the desired time period (e.g.,

24, 48, or 72 hours).[12] Include a positive control for apoptosis (e.g., 1 μ M Staurosporine for 4 hours).

- Cell Harvesting:
 - For adherent cells, gently aspirate the culture medium (which may contain floating apoptotic cells) and save it.
 - Wash the adherent cells once with PBS.
 - Trypsinize the cells and combine them with the saved culture medium.
 - For suspension cells, directly collect the cells.
- Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature. [12] Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.[12] Repeat the wash step.
- Staining:
 - Centrifuge the cells again and discard the supernatant.
 - Resuspend the cell pellet in 100 μ L of 1X Binding Buffer provided in the kit.[12]
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.[12]
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12] [13]
- Flow Cytometry Analysis:
 - Add 400 μ L of 1X Binding Buffer to each tube.[12][13]
 - Analyze the cells immediately (within 1 hour) by flow cytometry.[13]
 - Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants.[13]

Protocol 2: TUNEL Assay

Materials:

- **Aumolertinib**
- NSCLC cell line
- Complete culture medium
- PBS
- TUNEL Assay Kit (containing TdT enzyme, fluorescently labeled dUTP, reaction buffer, etc.)
- Fixation solution (e.g., 2% paraformaldehyde in PBS)[9]
- Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment: Follow the same procedure as in Protocol 1.
- Cell Harvesting and Fixation:
 - Harvest cells as described in Protocol 1.
 - Fix the cells by resuspending the cell pellet in 2 mL of 2% paraformaldehyde in PBS and incubating for 30 minutes at room temperature.[9]
- Permeabilization:
 - Centrifuge the fixed cells at 200 x g for 5 minutes and wash once with PBS.[9]
 - Permeabilize the cells by incubating them in a permeabilization solution for 2 minutes on ice.[9]
 - Wash the cells twice with PBS.[9]

- TUNEL Reaction:
 - Resuspend the permeabilized cells in the TUNEL reaction mixture as per the kit manufacturer's instructions.
 - Incubate the cells in a humidified chamber for 1 hour at 37°C.[9]
- Washing and Analysis:
 - Stop the reaction by adding a stop buffer or washing the cells with PBS.[9]
 - Analyze the cells by flow cytometry, exciting at the appropriate wavelength for the chosen fluorochrome (e.g., 488 nm for FITC).[9]

Protocol 3: Mitochondrial Membrane Potential ($\Delta\Psi_m$) Assay using DiOC6(3)

Materials:

- **Aumolertinib**
- NSCLC cell line
- Complete culture medium
- PBS or HBSS
- DiOC6(3) stock solution (in DMSO)[11]
- Flow cytometer

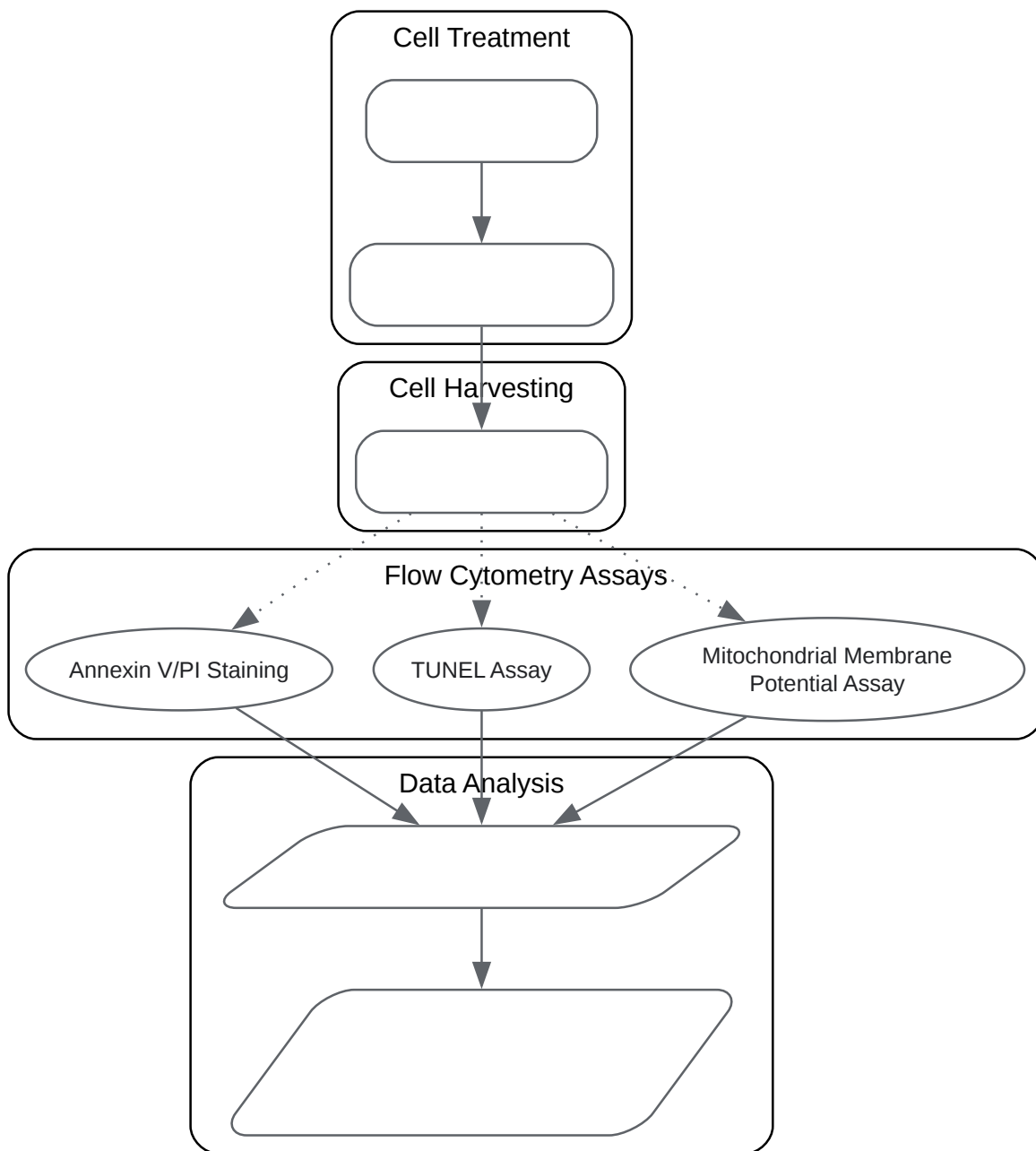
Procedure:

- Cell Seeding and Treatment: Follow the same procedure as in Protocol 1.
- Cell Harvesting: Harvest cells as described in Protocol 1.
- Staining:

- Resuspend the cells at a density of 1×10^6 cells/mL in pre-warmed PBS or culture medium.
- Prepare a working solution of DiOC6(3) (e.g., 40 nM) in PBS or culture medium.
- Add the DiOC6(3) working solution to the cell suspension.
- Incubate the cells at 37°C for 15-30 minutes in the dark.[\[11\]](#)
- Washing and Analysis:
 - Centrifuge the cells at 130 x g for 5 minutes.[\[11\]](#)
 - Remove the supernatant and gently resuspend the cells in 1 mL of pre-warmed PBS.[\[11\]](#)
 - Repeat the wash step twice.[\[11\]](#)
 - Analyze the cells immediately by flow cytometry, typically using the FL1 channel (green fluorescence).

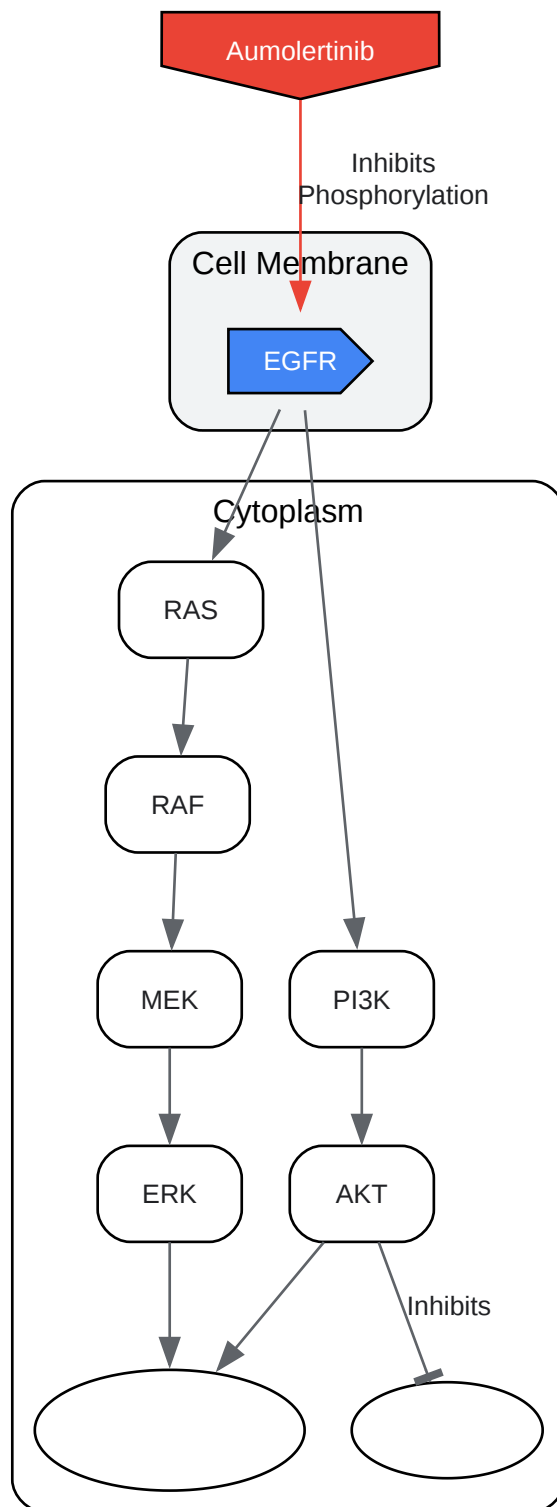
Visualizations

Experimental Workflow for Assessing Aumolertinib-Induced Apoptosis

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Caption: Workflow for apoptosis assessment after **Aumolertinib** treatment.

Aumolertinib-Induced Apoptosis via EGFR Pathway Inhibition

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Caption: **Aumolertinib** inhibits EGFR signaling to induce apoptosis.

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